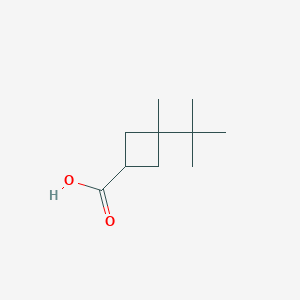
3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 2169509-23-1 . It has a molecular weight of 170.25 and its IUPAC name is 3-(tert-butyl)-3-methylcyclobutane-1-carboxylic acid . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for 3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid is 1S/C10H18O2/c1-9(2,3)10(4)5-7(6-10)8(11)12/h7H,5-6H2,1-4H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid is a powder . It has a molecular weight of 170.25 . It is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique
Application in Synthesis and Material Sciences
3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid is explored in the context of synthesizing biologically active compounds and materials science applications. In a study, this compound was used in the continuous photo flow synthesis of a deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivative. This process involved optimizing reaction conditions and modifying the photo flow reaction system, ultimately producing a compound with high deuterium content. This synthesized product has significant applications in nonclinical and clinical pharmacokinetic studies for internal standards of drug candidate compounds (Yamashita, Nishikawa, & Kawamoto, 2019).
Reactivity Studies with Germanium(II)
The reactivity of N-Heterocyclic Carbene (NHC) complexes of GeR2, where R can be various substituents including tert-butyl, has been studied. These complexes showed interesting reactivity towards various chemicals like 2,3-dimethylbutadiene, orthoquinone, and pivalic acid, indicating potential applications in various organic reactions and material science (Rupar, Staroverov, & Baines, 2010).
Involvement in Ester and Formyl Group Reactions
A study involving methyl 3-formylcyclobutene-3-carboxylate, synthesized from commercially available cyclobutane-1,1-dicarboxylic acid, confirmed theoretical predictions about the thermodynamics of certain electrocyclic reactions. This highlights the importance of compounds like 3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid in understanding and controlling such reactions (Niwayama & Houk, 1992).
Use in Synthesis of Furan Derivatives
Tert-butyl acetothioacetate, an intermediate in the synthesis of various compounds including furan derivatives, has been studied. This research offers insights into the process of synthesizing complex organic molecules where tert-butyl groups play a critical role in stabilizing reactive intermediates (Fox & Ley, 2003).
Catalysis in Ring-Closing Reactions
The compound has been investigated in the context of catalysis, particularly in asymmetric ring-closing reactions. This area of research is crucial for developing new methods in organic synthesis, where precise control over molecular architecture is required (Tsang et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
3-tert-butyl-3-methylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2,3)10(4)5-7(6-10)8(11)12/h7H,5-6H2,1-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSRZYYQNWQSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-3-methylcyclobutane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

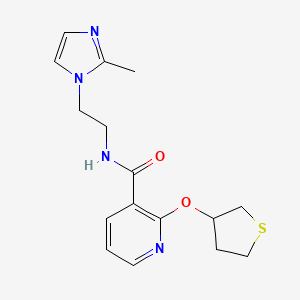
![7-(tert-butyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2718241.png)
![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2718243.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2718245.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2718247.png)
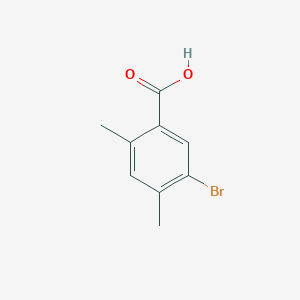
![N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2718250.png)
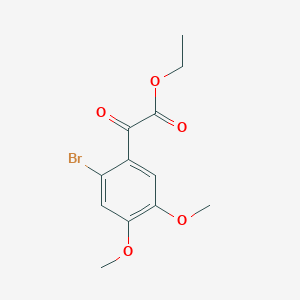
![7-(4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2718252.png)
![2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2718256.png)


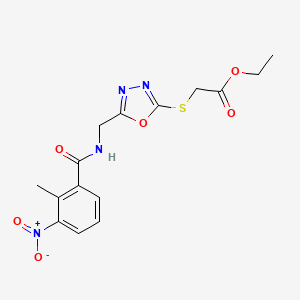
![3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2718263.png)